3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide
Overview
Description
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a cyclic nitrone compound known for its role as a free radical trap.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide typically involves the oxidation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives. One efficient route includes the N-alkylation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and mild reaction conditions makes the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to biological molecules and systems . This mechanism is particularly important in reducing oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
Phenyl-tert-butylnitrone (PBN): A well-known free radical trap with similar applications but higher side effects.
3,3-Dimethyl-3,4-dihydroisoquinoline N-oxide: The parent compound of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, used in similar applications but with different reactivity.
Uniqueness
This compound is unique due to its reduced side effects and higher stability compared to other free radical traps. Its ability to form stable nitroxide radicals makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBJLPJKUYFPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184375-93-7 | |
Record name | 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.